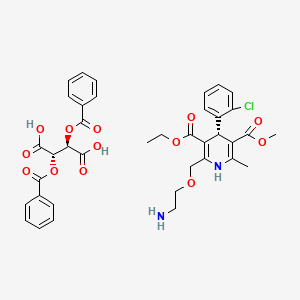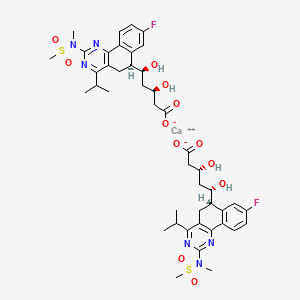
Rosuvastatin Calcium (S,S,R)-Diastereomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosuvastatin Calcium (S,S,R)-Diastereomer is a specific stereoisomer of Rosuvastatin Calcium, a widely used statin medication. Statins are a class of drugs that reduce cholesterol levels in the blood, primarily by inhibiting the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. Rosuvastatin Calcium is particularly effective in lowering low-density lipoprotein cholesterol (LDL-C) and is used to treat hypercholesterolemia and related cardiovascular conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin Calcium (S,S,R)-Diastereomer involves several key steps, including the formation of the lactone ring, introduction of the sulfonamide group, and stereoselective reduction The process typically begins with the condensation of a suitable aldehyde with a chiral auxiliary to form the desired stereochemistryThe final step involves the stereoselective reduction to obtain the (S,S,R)-Diastereomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The use of chiral catalysts and reagents is crucial to ensure the desired stereochemistry is achieved consistently .
Análisis De Reacciones Químicas
Types of Reactions: Rosuvastatin Calcium (S,S,R)-Diastereomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different pharmacological properties.
Aplicaciones Científicas De Investigación
Rosuvastatin Calcium (S,S,R)-Diastereomer has a wide range of scientific research applications:
Chemistry: Used as a model compound in stereoselective synthesis and chiral catalysis studies.
Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.
Medicine: Extensively studied for its efficacy in lowering LDL-C levels and reducing cardiovascular risk.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Rosuvastatin Calcium (S,S,R)-Diastereomer exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of LDL-C in the blood. The reduction in cholesterol levels also triggers an upregulation of LDL receptors on hepatocytes, further enhancing the clearance of LDL-C from the bloodstream .
Comparación Con Compuestos Similares
- Atorvastatin Calcium
- Simvastatin
- Pravastatin Sodium
- Lovastatin
Comparison: Rosuvastatin Calcium (S,S,R)-Diastereomer is unique in its high potency and efficacy in lowering LDL-C levels compared to other statins. It also has a favorable pharmacokinetic profile, with a longer half-life and greater bioavailability. Additionally, it has been shown to have a lower risk of drug-drug interactions and adverse effects, making it a preferred choice for many patients .
Propiedades
Fórmula molecular |
C44H54CaF2N6O12S2 |
|---|---|
Peso molecular |
1001.1 g/mol |
Nombre IUPAC |
calcium;(3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16+,18+;/m11./s1 |
Clave InChI |
UQQWYZLSCRXKDE-JQPWJISVSA-L |
SMILES isomérico |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
SMILES canónico |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
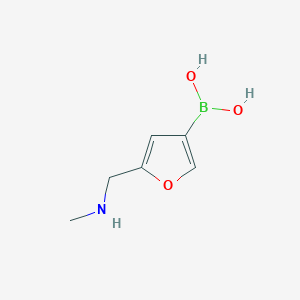
![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)

![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
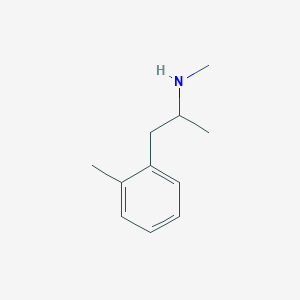
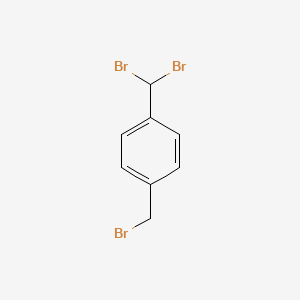
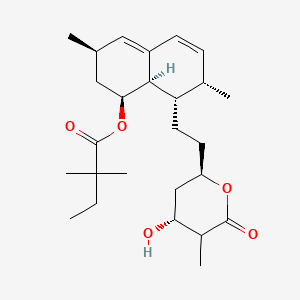
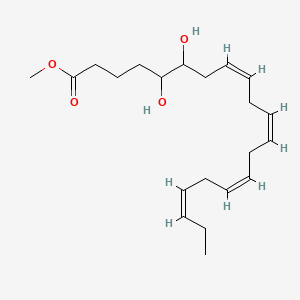
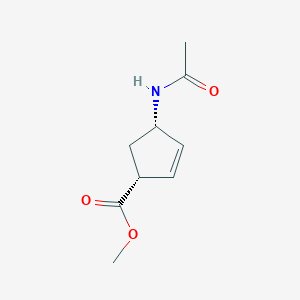
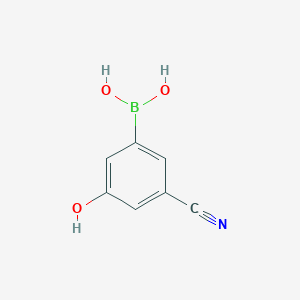
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
